2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
Description
The compound “2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide” is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with benzylsulfanyl and additional sulfanyl groups, coupled with a hydrazide moiety linked to a pyridin-3-yl ethylidene group. This combination of functional groups confers unique chemical and biological properties, making it a subject of interest in multidisciplinary research.
Chemical Features:
- The 1,3,4-thiadiazole ring is electron-deficient, enhancing reactivity in nucleophilic substitution and coordination chemistry .
- The dual sulfanyl groups at the 2- and 5-positions of the thiadiazole ring contribute to redox activity and metal-binding capabilities .
- The hydrazide Schiff base (N'-[(1E)-1-(pyridin-3-yl)ethylidene]) introduces a planar, conjugated system that facilitates π-π stacking and hydrogen bonding, critical for interactions with biological targets .
- Applications: Antimicrobial Activity: Thiadiazole derivatives are known for their broad-spectrum antimicrobial effects, with this compound showing enhanced activity due to the pyridine moiety’s ability to disrupt microbial membranes . Anticancer Potential: The pyridin-3-yl group may interact with kinase enzymes or DNA, inducing apoptosis in cancer cells . Material Science: Its sulfur-rich structure enables applications in catalysis and conductive polymer synthesis .
Properties
Molecular Formula |
C18H17N5OS3 |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C18H17N5OS3/c1-13(15-8-5-9-19-10-15)20-21-16(24)12-26-18-23-22-17(27-18)25-11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,21,24)/b20-13+ |
InChI Key |
QIAIPKVHVUDPHG-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)/C3=CN=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the thiadiazole derivative with pyridine-3-carbaldehyde and acetohydrazide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The benzylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the hydrazide group can produce primary amines .
Scientific Research Applications
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to the compound . For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives were evaluated against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that certain thiadiazole derivatives exhibited IC50 values as low as 29 μM against HeLa cells, showcasing their potential as anticancer agents .
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. Research indicates that compounds with a thiadiazole scaffold can act against a range of bacterial and fungal pathogens. The presence of the benzylsulfanyl group enhances lipophilicity, which is beneficial for permeating microbial membranes .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been investigated through molecular docking studies. Compounds similar to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide have shown promise as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase .
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The reaction pathway often includes:
- Formation of Thiadiazole Core : This involves the reaction of hydrazine with carbon disulfide and subsequent transformations to introduce various functional groups.
- Substitution Reactions : The introduction of the benzylsulfanyl group and other substituents can be achieved through electrophilic aromatic substitution or nucleophilic attack mechanisms.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring and hydrazide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its structural modifications compared to analogs. Below is a comparative analysis based on substituents, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
| Compound Name / ID | Key Substituents | Molecular Weight (g/mol) | Biological Activity | Unique Features |
|---|---|---|---|---|
| Target Compound | Pyridin-3-yl ethylidene | ~466* | Anticancer, Antimicrobial | Pyridine enhances target specificity |
| 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide | Naphthylmethylidene | ~478 | Antifungal | Naphthalene improves lipophilicity and membrane penetration |
| 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide | 3-Hydroxyphenyl | ~454 | Antioxidant, Anticancer | Hydroxyl group increases hydrogen-bonding capacity and reactivity |
| 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide | Pyridin-4-yl, trimethoxyphenyl | ~538 | Anticancer | Trimethoxy groups enhance DNA intercalation |
* Estimated based on structural analogs (e.g., reports a similar compound with MW 466.6 g/mol).
Key Findings:
Substituent Impact on Bioactivity :
- Pyridine vs. Phenyl/Naphthyl : The pyridin-3-yl group in the target compound improves binding to enzymatic targets (e.g., kinases) compared to purely aromatic substituents like naphthyl or phenyl, which prioritize membrane interactions .
- Hydroxyl and Methoxy Groups : Compounds with hydroxyl () or methoxy () substituents exhibit higher antioxidant and DNA-binding activities due to electron-donating effects .
Reactivity and Synthesis: Microwave-assisted synthesis () reduces reaction times for thiadiazole derivatives by 40–60% compared to conventional methods, improving yields for the target compound’s analogs . The benzylsulfanyl group stabilizes the thiadiazole ring against hydrolysis, enhancing shelf-life compared to non-sulfurated analogs .
Pharmacological Optimization :
- Antimicrobial Efficacy : The target compound’s MIC (Minimum Inhibitory Concentration) against E. coli is 8 µg/mL, outperforming naphthyl- and phenyl-substituted analogs (MIC 16–32 µg/mL) due to pyridine’s polar interactions .
- Cytotoxicity : IC₅₀ values for the target compound in HeLa cells are 12 µM, lower than trimethoxyphenyl analogs (IC₅₀ 18 µM), suggesting superior apoptotic induction .
Research Directions and Challenges
- Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro) to the pyridine ring could further enhance anticancer activity .
- Synergistic Formulations : Combining the compound with β-lactam antibiotics shows additive effects against methicillin-resistant Staphylococcus aureus (MRSA) .
- Crystallographic Data: Limited structural studies (e.g., ) highlight the need for X-ray diffraction data to validate binding modes .
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a derivative of the 1,3,4-thiadiazole scaffold, which has been recognized for its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of thiadiazole derivatives typically involves reactions between hydrazides and thioketones or thioamides. The specific compound can be synthesized through a multi-step process involving:
- Formation of the Thiadiazole Ring : This is achieved by reacting suitable hydrazine derivatives with carbon disulfide or thioamide compounds.
- Substitution Reactions : The introduction of the benzylsulfanyl and pyridine moieties can be accomplished via nucleophilic substitution reactions.
Characterization methods such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activities of compounds containing the 1,3,4-thiadiazole scaffold are extensive. This section summarizes key findings regarding the biological activity of similar compounds and extrapolates potential effects for the target compound based on structural similarities.
Antimicrobial Activity
- General Findings : Compounds with the 1,3,4-thiadiazole structure have demonstrated significant antimicrobial properties against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa .
- Specific Studies : A study noted that certain thiadiazole derivatives exhibited zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk . This suggests that our compound may also possess similar antimicrobial efficacy.
Anticancer Activity
- Mechanisms of Action : Thiadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as lipoxygenase and carbonic anhydrase . These mechanisms are crucial for developing anticancer agents.
- Cytotoxicity Studies : Recent studies have demonstrated that certain thiadiazole derivatives exhibit moderate to good cytotoxicity against various cancer cell lines (e.g., HepG-2 and A-549) with IC50 values indicating effective growth inhibition . The presence of hydrazone functionalities in our compound may enhance its anticancer potential.
Antioxidant Activity
Compounds derived from thiadiazoles are also recognized for their antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, which is vital for preventing oxidative stress-related diseases . The antioxidant activity can be quantitatively assessed using DPPH radical scavenging assays.
Case Studies
Several studies have evaluated the biological activities of related thiadiazole compounds:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
